Furtrethonium hydroxide

Descripción

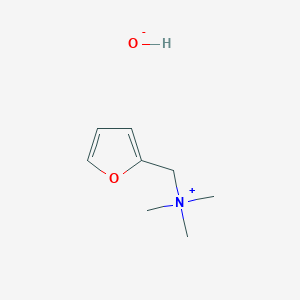

Furtrethonium hydroxide (CAS RN: 7618-86-2) is a quaternary ammonium compound derived from the parent cation furtrethonium (2-furanmethanaminium, N,N,N-trimethyl-). It is classified as an organic hydroxide salt, characterized by a furan ring substituted with a trimethylammonium group .

Propiedades

Número CAS |

503-94-6 |

|---|---|

Fórmula molecular |

C8H15NO2 |

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

furan-2-ylmethyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C8H14NO.H2O/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H2/q+1;/p-1 |

Clave InChI |

GMIGAQJBMBWDJC-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CC1=CC=CO1.[OH-] |

SMILES canónico |

C[N+](C)(C)CC1=CC=CO1.[OH-] |

Sinónimos |

furfuryltrimethylammonium Furmethide furtrethonium furtrethonium benzenesulfonate furtrethonium besylate furtrethonium bromide furtrethonium chloride furtrethonium hydroxide furtrethonium iodide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Calcium Hydroxide (Ca(OH)₂)

- Chemical Class: Inorganic hydroxide.

- Applications : Widely used in dentistry for pulp capping and mineralization induction due to its alkaline pH (e.g., calcium wt% and Ca/P ratio comparisons in dental pulp stem cells) .

- Key Difference: Unlike furtrethonium hydroxide, calcium hydroxide lacks organic functional groups, limiting its use to non-biological conductivity applications.

Quaternary Ammonium Hydroxides (e.g., Benzalkonium Hydroxide)

- Chemical Class : Organic quaternary ammonium hydroxides.

- Applications : Surfactants, antimicrobial agents, and ion-exchange membranes.

Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH)

- Chemical Class: Inorganic alkali hydroxides.

- Applications : Industrial catalysts, pH adjusters, and vanadium compound recovery agents .

- Key Difference: this compound’s organic backbone offers lower thermal stability but higher biocompatibility compared to corrosive inorganic hydroxides.

Physicochemical Properties

*Inferred from quaternary ammonium membrane studies .

Research Findings

- Conductivity : Hydroxide conductivity in quaternary ammonium membranes (e.g., QPPO) increases with temperature, suggesting this compound could exhibit similar trends in electrochemical applications .

- Biological Interactions : Calcium hydroxide’s Ca/P ratio (~1.67) aligns with natural dentin, while furtrethonium’s furan group may interact with biological receptors differently .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing furtrethonium hydroxide in laboratory settings?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides, followed by hydroxide ion exchange. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for amine protons and carbons) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization). For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with periodic analysis via HPLC-UV. Quantify degradation products (e.g., hydrolyzed derivatives) using mass spectrometry. Purity verification requires Karl Fischer titration for water content (<0.5%) and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal contaminants (≤10 ppm) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s receptor-binding kinetics in vitro?

- Methodological Answer : Radioligand displacement assays (e.g., using ³H-labeled muscarinic agonists) paired with Schild regression analysis are recommended. Ensure competitive binding conditions (e.g., pH 7.4, 37°C) and validate results via nonlinear regression (GraphPad Prism). Include negative controls (e.g., atropine as a competitive antagonist) to confirm specificity .

Q. How should researchers resolve contradictions in reported dissociation constants (Kd) for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., buffer ionic strength, tissue source for receptor isolation). Replicate experiments using standardized protocols (e.g., uniform temperature/pH) and validate with isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). Statistical tools like Bland-Altman plots can assess inter-study variability .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological activity?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Material Attributes (CMAs) : Monitor alkyl halide precursor purity (≥99%) and reaction time (optimized via DOE).

- Critical Process Parameters (CPPs) : Control pH during hydroxide exchange (±0.1 units) and lyophilization rates.

- Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity, dynamic light scattering for particle size distribution) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s effects in animal models?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines:

- Sample Size : Power analysis (α=0.05, β=0.2) to determine minimum n.

- Blinding : Randomize treatment groups and use coded solutions.

- Data Reporting : Include raw datasets (e.g., dose-response curves) in supplementary materials, annotated with metadata (e.g., animal strain, injection volume) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use four-parameter logistic (4PL) models to estimate EC₅₀ and Hill coefficients. Validate goodness-of-fit via Akaike information criterion (AIC). For asymmetric data, apply asymmetrical sigmoidal models. Open-source tools like R/BMDExpress facilitate benchmark dose (BMD) analysis .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophysiology experiments?

- Methodological Answer : Follow OSHA guidelines:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for powder weighing.

- Spill Management : Neutralize with dilute acetic acid (1M) and absorb with vermiculite. Document incidents per laboratory safety plans .

Future Research Directions

Q. What gaps exist in understanding this compound’s metabolic fate in hepatic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.